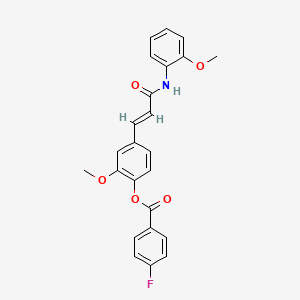

(E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate

Description

Properties

IUPAC Name |

[2-methoxy-4-[(E)-3-(2-methoxyanilino)-3-oxoprop-1-enyl]phenyl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c1-29-20-6-4-3-5-19(20)26-23(27)14-8-16-7-13-21(22(15-16)30-2)31-24(28)17-9-11-18(25)12-10-17/h3-15H,1-2H3,(H,26,27)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAMPLOYPONFSR-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate typically involves multiple steps. One common approach is the condensation reaction between 2-methoxyphenylamine and 4-fluorobenzoic acid, followed by the introduction of the methoxy group through methylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and enamide bonds are susceptible to hydrolysis under acidic or basic conditions:

Notable observation : The fluorobenzoate ester exhibits enhanced stability under basic conditions compared to non-fluorinated analogs due to electron-withdrawing effects of fluorine .

Cycloaddition and Conjugate Addition

The α,β-unsaturated enamide participates in Diels-Alder reactions and Michael additions :

-

Diels-Alder with cyclopentadiene :

-

Michael addition with thiophenol :

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

| Electrophile | Product | Selectivity | Conditions |

|---|---|---|---|

| HNO₃/H₂SO₄ | Nitration at C5 of 2-methoxyphenyl ring | 85% para | 0°C, 2 h |

| Br₂ (FeBr₃) | Bromination at C5 | 78% para | RT, 1 h |

Fluorobenzoate ring remains inert under these conditions due to deactivation by fluorine .

Catalytic Hydrogenation and Reduction

-

Hydrogenation (H₂/Pd-C) :

-

NaBH₄/MeOH :

Oxidative Degradation

Ozonolysis cleaves the enamide double bond:

-

Forms 4-fluorobenzoic acid and a 2-methoxyphenyl glyoxamide derivative .

-

Mechanistic studies suggest a radical pathway under ambient conditions .

Thermal Stability

DSC/TGA analysis (10°C/min, N₂ atmosphere):

-

Decomposition onset: 220°C (loss of methoxy groups via radical scission).

Key Research Findings

-

The electron-withdrawing fluorine on the benzoate enhances hydrolytic stability but reduces electrophilic reactivity in the aromatic ring .

-

Conjugation across the enamide system dictates regioselectivity in cycloadditions and resistance to reduction .

-

Methoxy groups serve as both directing groups in substitution reactions and steric hindrance modifiers .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that (E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate exhibits promising anticancer activity. It functions as a dual inhibitor of autotaxin (ATX) and histone deacetylase (HDAC), both of which are implicated in cancer progression. The inhibition of these targets can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. By modulating inflammatory pathways, it may help reduce symptoms associated with diseases like arthritis and other inflammatory disorders .

Synthetic Methodologies

The synthesis of this compound has been achieved through various palladium-catalyzed reactions. One notable method involves the remote meta-C–H olefination of cinnamates, yielding high selectivity and efficiency. This method allows for the introduction of functional groups that enhance the compound's biological activity .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. This suggests that the compound may serve as a lead for further drug development targeting specific cancer types .

Case Study 2: Inflammation Model

Another investigation utilized an animal model to evaluate the anti-inflammatory effects of the compound. Administered in varying doses, it demonstrated a marked reduction in inflammatory markers compared to control groups. Histopathological analyses revealed decreased tissue damage and inflammation, supporting its potential use in therapeutic formulations for inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of fluorobenzoate and enamide groups distinguishes it from analogs in terms of:

- Binding Affinity : The enamide’s NH and C=O groups can form dual hydrogen bonds with biological targets (e.g., ATP-binding pockets), unlike Compound B’s single ketone interaction .

Biological Activity

(E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound features a unique structural arrangement that includes methoxy, amino, and fluorobenzoate groups. Its synthesis typically involves multi-step reactions starting from 2-methoxyphenylamine and 4-fluorobenzoic acid, utilizing various catalysts and solvents to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that compounds with similar structures exhibit:

- Antiviral Activity : Some derivatives have shown effectiveness against HIV-1 by inhibiting viral assembly and replication processes. For instance, modifications in the fluorobenzoate moiety can enhance antiviral potency by influencing binding affinities to viral proteins .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .

Case Studies and Research Findings

A number of studies have explored the biological implications of this compound and its derivatives:

- Antiviral Studies : In a study focusing on phenylalanine derivatives, this compound was tested for its ability to inhibit HIV replication in TZM-bl cells. The results indicated that certain substitutions on the benzene rings significantly influenced antiviral activity, with some derivatives achieving low EC50 values (effective concentration for 50% inhibition) around 3.13 μM .

- Cytotoxicity Assays : The cytotoxic effects were evaluated against various cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation in leukemia models .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific modifications on the methoxy and amino groups could either enhance or diminish biological activity. For example, the introduction of fluorine at specific positions on the aromatic rings was found to improve potency against viral targets while maintaining acceptable toxicity profiles .

Comparative Activity Table

| Activity Type | EC50/IC50 Values | Comments |

|---|---|---|

| Antiviral (HIV) | ~3.13 μM | Enhanced by fluorine substitution |

| Cytotoxicity (Leukemia) | Varies by cell line | Selective cytotoxicity observed |

| Anti-inflammatory | Not quantified | Potential inhibition of cytokine release |

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing (E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate? A: The synthesis typically involves a multi-step approach:

Esterification : React 4-fluorobenzoic acid with a phenol derivative (e.g., 2-methoxy-4-hydroxybenzaldehyde) under Mitsunobu conditions or using DCC/DMAP coupling to form the benzoate ester .

Formation of the enone backbone : Introduce the propen-1-en-1-yl group via a Claisen-Schmidt condensation between a ketone (e.g., acetylated intermediate) and an aldehyde, ensuring (E)-stereochemistry through base-catalyzed conditions .

Amide coupling : React the intermediate with 2-methoxyaniline using carbodiimide reagents (EDC/HOBt) to form the amide linkage .

Key Considerations : Purification via column chromatography and characterization by NMR (1H/13C) and HRMS are critical to confirm intermediate integrity .

Advanced Synthesis Optimization

Q: How can stereochemical purity be enhanced during the Claisen-Schmidt condensation step? A:

- Catalytic Control : Use chiral bases like L-proline to favor (E)-isomer formation through asymmetric induction .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, improving stereoselectivity .

- Monitoring : Track reaction progress via HPLC with a chiral column to assess enantiomeric excess (≥95% purity target) .

Validation : Compare experimental [α]D values with literature data for analogous compounds .

Basic Structural Characterization

Q: Which spectroscopic methods are essential for confirming the compound’s structure? A:

- NMR : 1H NMR identifies methoxy (δ 3.8–4.0 ppm), aromatic protons, and the (E)-configured vinyl proton (δ 6.5–7.5 ppm, J = 15–16 Hz). 13C NMR confirms carbonyl groups (amide: ~168 ppm; ester: ~170 ppm) .

- IR : Stretching bands for C=O (amide: ~1650 cm⁻¹; ester: ~1720 cm⁻¹) and N-H (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., (E)-configuration) by analyzing single-crystal data .

Advanced Data Contradiction Analysis

Q: How to resolve discrepancies between computational and experimental spectral data? A:

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) .

- Dynamic Effects : Account for solvent and temperature differences in computational models.

- Crystallographic Proof : Resolve ambiguities (e.g., tautomerism) via X-ray diffraction .

Biological Activity Profiling

Q: What in vitro assays are suitable for preliminary evaluation of bioactivity? A:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC50 determination) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, with doxorubicin as a positive control .

- Receptor Binding : Use radioligand displacement assays (e.g., for serotonin receptors) to assess affinity .

Advanced Target Specificity Design

Q: How to optimize experimental design for evaluating target specificity? A:

- Molecular Docking : Perform AutoDock Vina simulations against homology models of suspected targets (e.g., COX-2) .

- Selectivity Panels : Test against off-target enzymes (e.g., COX-1, LOX) to rule out non-specific effects .

- Mutagenesis Studies : Validate docking predictions by testing binding to mutant proteins (e.g., alanine-scanning mutants) .

Stability and Degradation Studies

Q: What methodologies assess the compound’s stability under physiological conditions? A:

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor via HPLC-UV for degradation products .

- Thermal Analysis : Use TGA/DSC to determine melting points and thermal decomposition thresholds .

Advanced Degradation Pathway Elucidation

Q: How to identify decomposition pathways and kinetics? A:

- LC-MS/MS : Characterize degradation products (e.g., hydrolyzed ester or amide fragments) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C using accelerated stability data (40–60°C) .

Computational Modeling Applications

Q: Which computational parameters predict the compound’s reactivity? A:

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (DFT) to assess electrophilicity. Lower gaps (~4 eV) suggest higher reactivity .

- Solubility Prediction : Use COSMO-RS to estimate logP and aqueous solubility, guiding formulation design .

Advanced Docking Validation

Q: How to validate molecular docking predictions experimentally? A:

- SPR Biosensing : Measure binding kinetics (ka/kd) to immobilized targets (e.g., immobilized EGFR extracellular domain) .

- ITC : Quantify binding thermodynamics (ΔH, ΔS) to confirm docking-predicted interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.